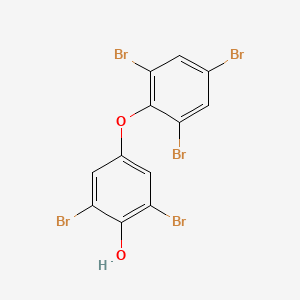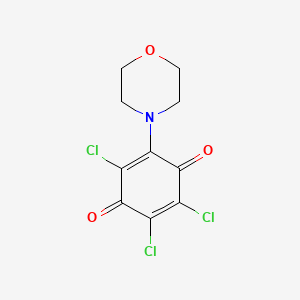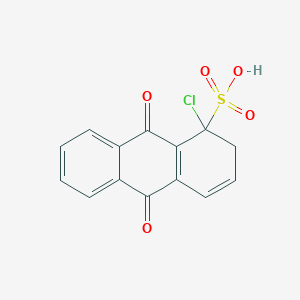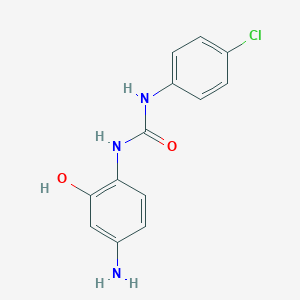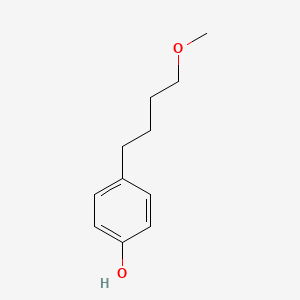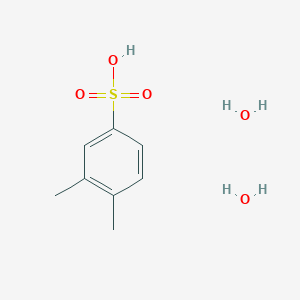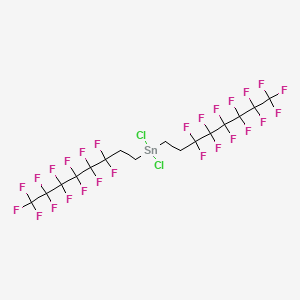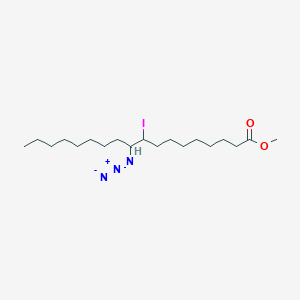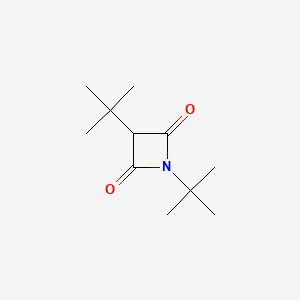
1,3-Di-tert-butylazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butylazetidine-2,4-dione is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butylazetidine-2,4-dione can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been reported to enhance the efficiency of the synthesis process . The scalability of these methods makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butylazetidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the nitrogen atoms in the azetidine ring.
Common Reagents and Conditions
Substitution: Substitution reactions can be performed using nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Di-tert-butylazetidine-2,4-dione has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as lipoxygenase, by binding to the active site and preventing substrate access . Additionally, it may modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A five-membered heterocyclic compound with similar biological activities, including antihyperglycemic and anti-inflammatory properties.
Cyclohexane-1,3-dione: A six-membered ring compound used as a herbicide and in the synthesis of various organic molecules.
Benzodithiophene-4,8-dione: A compound used in the development of organic light-emitting materials and photovoltaic devices.
Uniqueness
1,3-Di-tert-butylazetidine-2,4-dione is unique due to its four-membered azetidine ring structure, which imparts distinct chemical reactivity and stability. The presence of tert-butyl groups enhances its steric hindrance, making it less prone to certain types of chemical reactions compared to similar compounds .
Propiedades
Número CAS |
92014-33-0 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1,3-ditert-butylazetidine-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)7-8(13)12(9(7)14)11(4,5)6/h7H,1-6H3 |
Clave InChI |
DFDDXBPPRJKQSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)N(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
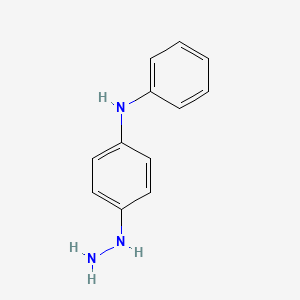
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
